Methyl 2-methyldodecanoate chemical properties and structure
Methyl 2-methyldodecanoate chemical properties and structure
The following technical guide provides an in-depth analysis of Methyl 2-methyldodecanoate, structured for researchers and drug development professionals.
Chemical Identity, Synthesis, and Analytical Profiling of a Key Branched Fatty Acid Ester
Executive Summary
Methyl 2-methyldodecanoate (CAS 55554-08-0 ) is a methylated fatty acid ester (FAME) characterized by a methyl branch at the
Chemical Identity & Physicochemical Properties[4][5][6][7][8][9]
The introduction of a methyl group at the C2 position breaks the linearity of the fatty acid chain, lowering the freezing point relative to its straight-chain equivalent and altering its interaction with stationary phases in gas chromatography.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | Methyl 2-methyldodecanoate | |
| CAS Registry Number | 55554-08-0 | Distinct from Methyl dodecanoate (111-82-0) |
| Molecular Formula | Isomeric with Methyl tridecanoate | |
| Molecular Weight | 228.37 g/mol | |
| Chirality | Yes (C2 center) | Exists as ( |
| Boiling Point | ~275–285 °C (est.) | Higher than Methyl dodecanoate (262 °C) due to increased MW |
| Refractive Index | ~1.435 (est.)[4][5][6] | |
| Solubility | Immiscible in water; Soluble in hexane, DCM, MeOH | Lipophilic character dominates |
Structural Analysis & Stereochemistry
The defining feature of Methyl 2-methyldodecanoate is the chiral center at C2 . In biological systems, such as preen gland waxes or bacterial lipids, the stereochemistry is often highly conserved, typically favoring the (
Steric Implications
The
-
Retards Hydrolysis: The ester bond is less accessible to nucleophilic attack compared to straight-chain methyl dodecanoate.
-
Modulates Melting Point: The branching disrupts crystal packing, lowering the melting point and enhancing fluidity at lower temperatures—a trait exploited by organisms in cold environments.
Synthetic Pathways
Two primary methodologies exist for the synthesis of Methyl 2-methyldodecanoate. The Direct
Method A: Direct -Alkylation (Kinetic Control)
This method utilizes Lithium Diisopropylamide (LDA) to generate an enolate, which is then trapped with a methyl halide.
-
Precursor: Methyl dodecanoate (Lauric acid methyl ester).[7]
-
Reagents: LDA (THF, -78°C), Methyl Iodide (MeI).
-
Mechanism: Deprotonation at C2 creates a nucleophilic enolate. Steric hindrance directs the alkylation, but mono-methylation must be controlled to avoid dimethylation.
Method B: Malonic Ester Synthesis (Thermodynamic Control)
A classic route involving the alkylation of diethyl methylmalonate with decyl bromide, followed by hydrolysis and decarboxylation.
Visualization of Synthetic Workflow
The following diagram illustrates the Direct
Caption: Figure 1. Synthesis via direct
Analytical Characterization: Mass Spectrometry
Identification of Methyl 2-methyldodecanoate relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). The
The McLafferty Shift
-
Straight Chain (e.g., Methyl Dodecanoate): The classic McLafferty rearrangement yields a base peak at m/z 74 .
-
-Methyl Branched (Methyl 2-methyldodecanoate): The presence of the methyl group on the
-carbon shifts the fragment mass by +14 units.-
Diagnostic Ion: m/z 88
-
Mechanism:
-hydrogen transfer to the carbonyl oxygen, followed by cleavage of the - bond.
-
Fragmentation Pathway Diagram
Caption: Figure 2. EI-MS fragmentation highlighting the diagnostic m/z 88 shift characteristic of 2-methyl FAMEs.
Chromatographic Retention
In non-polar GC columns (e.g., DB-5, HP-5), Methyl 2-methyldodecanoate elutes:
-
After Methyl dodecanoate (C13 straight chain).
-
Before Methyl tridecanoate (C14 straight chain).
-
Kovats Index (RI): Approximately 1553 (on DB-5 type phases), distinct from the straight chain C13 (~1525) and C14 (~1625).
Biological & Industrial Applications[12][13][14]
Marine Geochemistry Biomarker
Methyl 2-methyldodecanoate (and its corresponding acid) has been identified as a specific biomarker for blooms of the cyanobacterium Trichodesmium erythraeum. The unique branching pattern serves as a "fingerprint" in lipid analysis, allowing researchers to track historical blooms in sediment cores or water samples.
Pheromone Biochemistry
In arthropods, methylated fatty acids often function as contact pheromones or precursors to volatile signals. The specific stereochemistry (
Biofuel Properties
Research into branched FAMEs suggests that
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of Methyl 2-methyldodecanoate (10 mmol scale).
-
Preparation: Flame-dry a 50 mL round-bottom flask; flush with Argon.
-
Enolization: Add anhydrous THF (15 mL) and diisopropylamine (1.5 mL, 11 mmol). Cool to -78°C. Add n-BuLi (11 mmol) dropwise. Stir for 30 min to generate LDA.
-
Addition: Add Methyl Dodecanoate (2.14 g, 10 mmol) in THF (5 mL) dropwise over 10 min. Stir at -78°C for 1 hour.
-
Alkylation: Add Methyl Iodide (0.75 mL, 12 mmol) dropwise.
-
Warming: Allow solution to warm to room temperature over 2 hours.
-
Quench: Quench with saturated
solution (10 mL). -
Extraction: Extract with Diethyl Ether (3 x 20 mL). Wash combined organics with brine, dry over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane:Ethyl Acetate 95:5) to separate from unreacted starting material and dimethylated byproducts.
References
-
D. B. Stong, et al. (2021). Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum. ACS Omega. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center . (n.d.). Methyl dodecanoate (Straight chain comparison data). National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem . (n.d.). Methyl 2-methyldecanoate (Homologous series reference). National Center for Biotechnology Information. Retrieved from [Link]
- Schulz, S. (2001). The Chemistry of Pheromones and Other Semiochemicals II. Topics in Current Chemistry.
